molecular formula C6H8Br2ClNS B2977397 2-(4,5-Dibromothiophen-2-yl)ethan-1-amine hydrochloride CAS No. 2095410-21-0

2-(4,5-Dibromothiophen-2-yl)ethan-1-amine hydrochloride

Cat. No. B2977397
CAS RN: 2095410-21-0
M. Wt: 321.46
InChI Key: DORICFZRSNLWQJ-UHFFFAOYSA-N
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Description

2-(4,5-Dibromothiophen-2-yl)ethan-1-amine hydrochloride is a chemical compound with the CAS Number: 2095410-21-0 . It has a molecular weight of 321.46 and is typically stored at 4 degrees Celsius . It is usually in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(4,5-dibromothiophen-2-yl)ethan-1-amine hydrochloride . The InChI code is 1S/C6H7Br2NS.ClH/c7-5-3-4(1-2-9)10-6(5)8;/h3H,1-2,9H2;1H .


Physical And Chemical Properties Analysis

This compound is a powder and is stored at 4 degrees Celsius . It has a molecular weight of 321.46 .

Scientific Research Applications

Synthesis and Characterization

A study detailed the synthesis of related brominated compounds and their characterization using techniques such as nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. This research underscores the importance of developing efficient synthetic routes and analytical methods for novel brominated compounds, which can have implications for the synthesis of 2-(4,5-Dibromothiophen-2-yl)ethan-1-amine hydrochloride derivatives (Power et al., 2015).

Application in Corrosion Inhibition

Research into thiazole and thiadiazole derivatives, which share some structural similarities with 2-(4,5-Dibromothiophen-2-yl)ethan-1-amine hydrochloride, has shown potential applications in corrosion inhibition. This suggests that derivatives of 2-(4,5-Dibromothiophen-2-yl)ethan-1-amine hydrochloride could also be explored for their efficacy in protecting metals against corrosion, a significant concern in industrial applications (Kaya et al., 2016).

Chiral Catalyst Development

The synthesis of novel chiral palladacycle complexes using amine ligands, similar in function to 2-(4,5-Dibromothiophen-2-yl)ethan-1-amine hydrochloride, highlights the compound's potential role in catalyzing asymmetric synthesis reactions. These findings pave the way for its use in the development of new catalytic systems that can be applied in the production of enantiomerically pure pharmaceuticals and chemicals (Yap et al., 2014).

Environmental Applications

Investigations into the photolysis of DDT in the presence of aromatic amines, including compounds structurally related to 2-(4,5-Dibromothiophen-2-yl)ethan-1-amine hydrochloride, have demonstrated the potential for environmental remediation applications. This suggests that derivatives of 2-(4,5-Dibromothiophen-2-yl)ethan-1-amine hydrochloride could be utilized in the degradation of persistent organic pollutants, contributing to the detoxification of contaminated environments (Miller & Narang, 1970).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

2-(4,5-dibromothiophen-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Br2NS.ClH/c7-5-3-4(1-2-9)10-6(5)8;/h3H,1-2,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORICFZRSNLWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)Br)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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